molecular formula C21H22N4O4S3 B11658537 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11658537
M. Wt: 490.6 g/mol
InChI Key: QNIFGLWNAGVJJA-SSDVNMTOSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiadiazole ring, which is known for its biological activity, and a hydrazide group, which is often used in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with an appropriate hydrazide derivative under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The hydrazide group can be reduced to form corresponding amines using reducing agents like sodium borohydride.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include acids, bases, and various organic solvents.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide include:

These comparisons highlight the uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide, particularly its combination of a thiadiazole ring and a hydrazide group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22N4O4S3/c1-27-16-10-9-15(18(28-2)19(16)29-3)11-22-23-17(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+

InChI Key

QNIFGLWNAGVJJA-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC)OC

Origin of Product

United States

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